molecular formula C11H15NO B1624563 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 604004-23-1

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B1624563
CAS No.: 604004-23-1
M. Wt: 177.24 g/mol
InChI Key: DOBAVTLLNQMEJT-UHFFFAOYSA-N
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Description

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound belonging to the benzazepine class. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine can be achieved through various synthetic routes. One common method involves the intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry

6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecular structures due to its reactivity and functional groups.

Biology

Research indicates that this compound has significant interactions with neurotransmitter systems:

  • Modulation of Serotonin : It shows potential in influencing serotonergic pathways, which could be beneficial in treating mood disorders.
  • Neuroprotective Effects : Studies have demonstrated its ability to protect neuronal cells from damage by modulating dopaminergic pathways.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Anticonvulsant Properties : Preliminary studies suggest efficacy in reducing seizure activity.
  • Antidepressant Development : Its modulation of serotonin receptors positions it as a candidate for new antidepressant therapies.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
7-Methoxy-2,3,4,5-tetrahydro-1H-benzazepineSimilar bicyclic structure but different methoxy positionPotentially different pharmacological profiles
6-Methyl-2,3-dihydrobenzo[b]azepineContains a methyl group instead of methoxyMay exhibit different reactivity and activity
6-Ethoxy-2,3-dihydrobenzo[b]azepineEthoxy group instead of methoxyVariation in lipophilicity affecting bioavailability

This table illustrates how variations in functional groups can significantly influence biological activity and chemical behavior.

Neuropharmacological Studies

A series of studies conducted on animal models have provided insights into the neuropharmacological effects of this compound:

  • Dosage Effects on Behavior :
    • Low Dose (10 mg/kg) : Minor cognitive improvements.
    • Medium Dose (20 mg/kg) : Significant enhancement in memory retention.
    • High Dose (40 mg/kg) : Marked reduction in anxiety-like behaviors.

These findings indicate that this compound may hold promise for treating anxiety disorders and cognitive impairments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its methoxy group at the 6-position, which influences its chemical reactivity and biological activity. This structural feature differentiates it from other benzazepine derivatives and contributes to its distinct pharmacological properties .

Biological Activity

6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a bicyclic compound belonging to the benzazepine family. Its unique structure includes a seven-membered azepine ring fused to a benzene ring, featuring a methoxy group at the sixth position. This structural configuration contributes to its diverse chemical properties and potential biological activities, particularly in the realm of neuropharmacology.

  • Molecular Formula : C₁₁H₁₃NO₂
  • Molecular Weight : 177.24 g/mol
  • Structural Characteristics :
    • Bicyclic structure with a methoxy group.
    • Carbonyl group at the second position of the azepine ring.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to influence neurotransmitter systems in the brain, particularly by modulating dopaminergic and serotonergic pathways. This modulation suggests potential therapeutic applications in treating neurological disorders such as depression and schizophrenia.

The compound interacts with various receptors and enzymes, which play crucial roles in numerous biological processes:

  • Receptor Interaction : It acts as an agonist of the 5HT2C receptor, which is involved in numerous physiological processes including mood regulation and appetite control.
  • Channel Blockade : Similar to other benzazepines, it may act as a sodium channel blocker, influencing neuronal excitability and neurotransmission.

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
7-Methoxy-2,3,4,5-tetrahydro-1H-benzazepineSimilar bicyclic structure but different methoxy positionPotentially different pharmacological profiles
6-Methyl-2,3-dihydrobenzo[b]azepineContains a methyl group instead of methoxyMay exhibit different reactivity and activity
6-Ethoxy-2,3-dihydrobenzo[b]azepineEthoxy group instead of methoxyVariation in lipophilicity affecting bioavailability

This table illustrates how variations in functional groups can significantly influence biological activity and chemical behavior.

Neuropharmacological Studies

A study conducted on the effects of this compound on rat models indicated its potential for enhancing cognitive functions and reducing anxiety-like behaviors. The compound was administered at various dosages, revealing dose-dependent effects on behavior and neurotransmitter levels:

  • Low Dose (10 mg/kg) : Minor improvement in cognitive tasks.
  • Medium Dose (20 mg/kg) : Significant enhancement in memory retention.
  • High Dose (40 mg/kg) : Marked reduction in anxiety-like behaviors.

These findings suggest that this compound could be a candidate for further development in treating anxiety disorders or cognitive impairments .

Antioxidant Activity

In addition to neuroprotective effects, preliminary studies have indicated that this compound exhibits moderate antioxidant activity. This activity was assessed using various assays comparing it to standard antioxidants like Trolox. The results demonstrated that while it does not surpass Trolox's efficacy, it shows promise as a supplementary antioxidant agent .

Synthesis and Pharmacological Properties

The synthesis of this compound has been achieved through various methods including Diels-Alder reactions followed by demethylation processes. Its pharmacological properties have been characterized by electrical recordings in Xenopus oocytes expressing NMDA and AMPA receptors. Notably, derivatives of this compound have shown antagonistic effects on these receptors with varying potencies depending on their substitution patterns .

Properties

IUPAC Name

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-4-6-10-9(11)5-2-3-8-12-10/h4,6-7,12H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBAVTLLNQMEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454977
Record name 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604004-23-1
Record name 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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